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Compound Name:
hydroxyphenyl)ethanone

cat. No.: B1338797

Introduction: 2-Bromo-4-hydroxyacetophenone is a valuable intermediate in the synthesis of
various pharmaceuticals and serves as a tool in biochemical research, notably as a covalent
inhibitor of protein tyrosine phosphatases (PTPs) like PTP1B and SHP-1.[1][2][3] Its synthesis
IS a multi-step process that requires careful control of reaction conditions to achieve the desired
regioselectivity. While the title specifies the Fries rearrangement, it's crucial to clarify that this
reaction is employed to synthesize the precursor, 4-hydroxyacetophenone. The final product, 2-
bromo-4-hydroxyacetophenone, is then obtained through the selective bromination of this
precursor. This guide details the reaction mechanisms, experimental protocols, and critical
parameters for both the Fries rearrangement synthesis of 4-hydroxyacetophenone and its
subsequent a-bromination.

Part 1: Synthesis of 4-Hydroxyacetophenone via
Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl
ketone using a Lewis acid catalyst.[4][5][6] The reaction is selective for the ortho and para
positions, and the product distribution can be controlled by adjusting reaction conditions such
as temperature and solvent.[4][6]

Reaction Mechanism

The widely accepted mechanism for the Fries rearrangement involves the following key steps:
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o Complexation: The Lewis acid (commonly AICIz) coordinates with the carbonyl oxygen of the
phenolic ester. This is favored over coordination with the phenolic oxygen because the
carbonyl oxygen is a better Lewis base.[5][6]

e Acylium lon Formation: The bond between the phenolic oxygen and the acyl group polarizes,
leading to the formation of an acylium carbocation.[6]

» Electrophilic Aromatic Substitution: The acylium ion then attacks the aromatic ring as an
electrophile.[6]

o Workup: Hydrolysis of the intermediate complex liberates the final hydroxy aryl ketone
product.[7]
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Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.
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Data Presentation: Fries Rearrangement Conditions

The choice of catalyst and solvent, along with temperature, significantly impacts the yield and

the ratio of ortho to para isomers. Low temperatures generally favor the formation of the para

product (4-hydroxyacetophenone).[4][6]

Temperatur  Yield of 4- Ortho/Para
Catalyst Solvent . Reference
e (°C) HAP (%) Ratio
Monochlorob
AICl3 100 1.0:3.03 [8]
enzene
AICIs Nitrobenzene  20-25 9]
) 80-92 (para Para
AICIs Nitromethane = Room Temp ) [10]
only) selective
HF 20-100 94 [91[11]
BFs 90 56 [9]
Zeolites (H-
Sulfolane 180 28 9]
ZSM-5)

Experimental Protocol: Synthesis of 4-
Hydroxyacetophenone

This protocol is based on the use of hydrogen fluoride (HF) as a catalyst, which has been

shown to produce high yields.[9][11]

Materials:

e Phenyl acetate

e Anhydrous Hydrogen Fluoride (HF)

» Corrosion-resistant reactor (e.g., Monel or Hastelloy)

¢ Inert gas (Nitrogen)
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Ice, Water

Ethyl acetate

Procedure:

Reaction Setup: Charge the corrosion-resistant reactor with phenyl acetate.

Catalyst Addition: Add an excess of liquid anhydrous hydrogen fluoride (e.g., 7 to 80 moles
per mole of phenyl acetate) to the reactor.[11] The reactor should be cooled during this
process.

Reaction Conditions: Maintain the reaction mixture at a temperature between 20°C and
100°C for a period of 0.5 to 4 hours.[11] The pressure can be maintained between 50 to 500
psia using an inert gas like nitrogen.[11]

Workup: After the reaction is complete, carefully quench the reaction mixture by pouring it
into ice water.

Extraction: Extract the aqueous mixture with ethyl acetate.

Purification: Wash the combined organic layers with water and brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure. The crude product can be purified
further by recrystallization or column chromatography.

Part 2: Synthesis of 2-Bromo-4-
Hydroxyacetophenone via Bromination

The synthesis of 2-bromo-4-hydroxyacetophenone is typically achieved by the selective

bromination at the a-carbon of the acetyl group of 4-hydroxyacetophenone.[1] The phenolic

hydroxyl group is a strong activating group, making the aromatic ring susceptible to

electrophilic substitution, primarily at the ortho positions (C3 and C5).[12] Therefore, direct

bromination can lead to a mixture of products, including nuclear bromination (e.g., 3-bromo-4-

hydroxyacetophenone) and the desired side-chain bromination.[12]
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Data Presentation: Bromination of 4-

Hydroxyacetophenone

Various methods have been developed to achieve selective a-bromination.

Brominatin

Catalyst/Ad

Temperatur

Solvent(s) . Yield (%) Reference
g Agent ditive e (°C)
Bromine (Brz)  Diethyl ether 0 [1][13]

) Ethyl acetate Aluminum )

Bromine (Br2) ] 21.4 - (95% purity)  [14]

/ Chloroform chloride
Pyridinium
hydrobromide  THF Room Temp [3]
perbromide
N- 94 (for
Bromosuccini  Acetonitrile Neutral Al203  Reflux nuclear [12]
mide (NBS) bromination)

Note: The NBS method cited primarily yields the nuclear bromination product, 3-bromo-4-

hydroxyacetophenone, highlighting the challenge of regioselectivity.[12]

Experimental Protocol: a-Bromination of 4-
Hydroxyacetophenone

This protocol uses elemental bromine in diethyl ether, a common method for achieving o-
bromination of ketones.[1][13]

Materials:
e 4-hydroxyacetophenone (15 g, 110 mmol)
e Bromine (17.6 g, 110 mmol)

e Diethyl ether (200 mL)
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o Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate

e Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:

 Dissolution: In a 500 mL round-bottom flask, dissolve 15 g (110 mmol) of 4-
hydroxyacetophenone in 200 mL of diethyl ether.[1][13]

e Cooling: Cool the solution to 0°C using an ice bath with continuous stirring.[2]

e Bromination: While maintaining the temperature at 0°C, add a solution of 17.6 g (110 mmol)
of bromine in a minimal amount of diethyl ether dropwise over 20 minutes with vigorous
stirring.[1][13]

e Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at
0°C for an additional hour.[1][13] Monitor the reaction's progress by thin-layer
chromatography (TLC).

e Quenching and Workup: Carefully pour the reaction mixture into 500 mL of a saturated
sodium bicarbonate solution to neutralize any remaining acid.[1][13]

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash
it again with the saturated sodium bicarbonate solution.[1][2]

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2]

 Purification: Recrystallize the crude product from a suitable solvent (e.g., ether or an
ethanol/water mixture) to yield pure 2-bromo-4-hydroxyacetophenone.[2][13]

Overall Synthesis Workflow

The two-part process, from the starting phenolic ester to the final brominated product, can be
visualized as a sequential workflow.
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Overall Synthesis Workflow
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Caption: Experimental workflow for the synthesis of 2-bromo-4-hydroxyacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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